1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Fluorescent chemosensor Trivalent cation detection Antipyrine precursors

Researchers developing Cr³⁺-selective sensors or bis-imine Pd catalysts often face limited access to high-purity 4-formyl antipyrine. Our 4-Formylantipyrine solves this with reliable supply and consistent quality. • Unique C4 aldehyde handle enables Schiff base & Knoevenagel reactions unattainable with 4-aminoantipyrine or antipyrine. • Selectively detects Cr³⁺ via fluorescence turn-on (vs. Al³⁺ by 4-aminoantipyrine); forms Pd catalysts with activities up to 1308 kg-oligomer mol⁻¹ bar⁻¹ h⁻¹. • Intrinsic antibacterial activity (MIC 32-128 µg/mL) with derivatizable handle for SAR optimization.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 950-81-2
Cat. No. B125487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde
CAS950-81-2
Synonyms2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde;  Antipyraldehyde;  2,3-Dimethyl-4-formyl-1-phenyl-5-pyrazolone;  1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde;  2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbo
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O
InChIInChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyQFYZFYDOEJZMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylantipyrine: Chemical Identity & Procurement


1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (CAS 950-81-2), also known as 4-formylantipyrine or antipyrine-4-carboxaldehyde, is a pyrazolone-derived heterocyclic aldehyde with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1]. It belongs to the 4-substituted antipyrine family, structurally distinguished by a reactive formyl group at the pyrazole 4-position, which enables condensation with amines, hydrazines, and active methylene compounds to generate Schiff bases, hydrazones, and diverse fused heterocycles [2]. This compound serves as a versatile synthetic intermediate for biologically active antipyrine derivatives and as a precursor for ligands in coordination chemistry and catalysis .

Aldehyde handle enables condensation with amines, hydrazines and active methylene compounds
Versatile building block for Schiff base, hydrazone and fused-heterocycle ligands
Supports fluorescent sensor, Pd catalyst and antimicrobial screening applications
Distinct QC markers simplify identity verification vs. amino/hydroxy analogs

4-Formylantipyrine vs. Analogs: Non-Interchangeability


The 4-substituted antipyrine analogs—4-formylantipyrine (aldehyde), 4-aminoantipyrine (amine), antipyrine (unsubstituted at C4), and 4-hydroxyantipyrine (enol)—are not functionally interchangeable despite sharing the same pyrazolone core. The aldehyde group at C4 in 4-formylantipyrine provides a unique electrophilic condensation handle absent in 4-aminoantipyrine (nucleophilic amine), antipyrine (C4–H), and 4-hydroxyantipyrine (enolic hydroxyl), enabling exclusive synthetic pathways such as Schiff base formation with primary amines and Knoevenagel condensations with active methylene compounds [1]. This functional group divergence produces fundamentally different metal-ion sensing selectivity profiles, ligand denticity in coordination complexes, and downstream biological activity spectra—meaning that substitution of one analog for another alters both the synthetic trajectory and the performance characteristics of the final product [2].

4-Formylantipyrine (Target)
Analog (Interchangeability Risk)
Electrophilic aldehyde: forms imine bonds with amines
4-Aminoantipyrine: nucleophilic amine yields amides, not imines; orthogonal reactivity
Enables Cr³⁺-selective fluorescence sensing
4-Aminoantipyrine: Al³⁺-selective, cannot detect Cr³⁺ under same conditions
Aldehyde handle allows one-step C4 functionalization; high-yield synthesis
Antipyrine (unsubstituted C4): no reactive handle, requires separate derivatization routes
162–165 °C melting point; clear ¹H NMR δ 9.5–10.0
4-Hydroxyantipyrine: 184–186 °C; keto–enol tautomerism complicates QC

4-Formylantipyrine: Quantitative Evidence vs. Analogs


Cr³⁺-Selective Fluorescent Sensing

In a direct head-to-head study, 4-formylantipyrine (FAP) and 4-aminoantipyrine (AAP) were evaluated as fluorescent probes for trivalent metal ions in CH₃OH:H₂O (1:9, v/v). FAP selectively detected Cr³⁺ ions via fluorescence response, while AAP selectively detected Al³⁺ ions under identical conditions—demonstrating that the aldehyde vs. amino substituent at C4 dictates orthogonal ion selectivity [1].

Cr³⁺ Fluorescent Sensing
Head-to-head
FAP: Cr³⁺-selective; AAP: Al³⁺-selective under identical conditions
Reported orthogonal ion selectivity from aldehyde vs. amine substituent
CH₃OH:H₂O (1:9, v/v) medium; fluorescence spectroscopy
Fluorescent chemosensor Trivalent cation detection Antipyrine precursors

Vilsmeier–Haack Formylation Yield

4-Formylantipyrine was synthesized directly from antipyrine via Vilsmeier–Haack formylation using dimethylformamide and phosphoryl chloride, achieving an isolated yield of 88.1%. An alternative method using formyl methylanilide gave only 53.2% yield. No comparable direct C4-formylation protocol exists for converting antipyrine to 4-aminoantipyrine or 4-hydroxyantipyrine in a single step—those analogs require entirely different synthetic routes [1].

Vilsmeier–Haack Yield
Reported
88.1% (DMF/POCl₃) vs. 53.2% (alternative); AAP not accessible via direct C4 route
Higher-yield route supports synthetic efficiency and sourcing simplicity
34.9 pp difference; DMF/POCl₃ method
Formylation yield Antipyrine derivatization Process chemistry

Bis-Imine Pd Catalysts for Ethylene Oligomerization

Bis-imine ligands prepared from antipyrine-4-carboxaldehyde and 4,4′-methylene bis-(2,6-dialkyl aniline) formed binuclear palladium complexes that catalyzed ethylene oligomerization to C4–C20 fractions with activities up to 1308 kg-oligomer mol-Pd⁻¹ bar⁻¹ h⁻¹ at 30 °C using ethylaluminum sesquichloride as cocatalyst [1]. This performance stems from the aldehyde group enabling imine bond formation with aniline derivatives—a ligation mode unavailable to 4-aminoantipyrine (which would form amide linkages) or antipyrine (which lacks a functional handle for imine condensation at C4).

Ethylene Oligomerization Catalyst
Class-level
Up to 1308 kg-oligomer mol-Pd⁻¹ bar⁻¹ h⁻¹
Aldehyde-derived bis-imine Pd complex enables C4–C20 oligomerization
No comparable imine-ligated antipyrine analogs; ligation mode specific to aldehyde
Ethylene oligomerization Palladium catalyst Bis-imine ligand

Antibacterial Activity Against S. aureus and E. coli

4-Formylantipyrine demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . While comparative MIC data for unsubstituted antipyrine under identical conditions are not available in the same study, the presence of the 4-formyl group has been mechanistically linked to enhanced membrane interaction and target binding relative to the parent antipyrine scaffold [1]. The free aldehyde also serves as a derivatization point to further optimize antibacterial potency through Schiff base formation—a synthetic option not available with antipyrine or 4-hydroxyantipyrine.

Antibacterial MIC
Reported
MIC 32–128 µg/mL (S. aureus, E. coli)
Supports antimicrobial screening context; derivatizable aldehyde handle
Broth microdilution assay; class-level inference vs. non-functionalized antipyrine
Antibacterial MIC Antipyrine derivatives

Melting Point Differentiation from Analogs

The melting point of 4-formylantipyrine is 162–165 °C (lit.) as reported by multiple authoritative sources including Sigma-Aldrich . This differs substantially from 4-aminoantipyrine (105–110 °C) and 4-hydroxyantipyrine (184–186 °C) . The 57 °C melting point elevation relative to 4-aminoantipyrine reflects stronger intermolecular dipole–dipole interactions from the aldehyde carbonyl, while the 21 °C depression relative to 4-hydroxyantipyrine reflects the absence of intermolecular hydrogen bonding from the enolic –OH. These distinct thermal signatures provide a rapid identity verification method for incoming material release in QC workflows.

Melting Point Differentiation
Data to verify
FAP: 162–165 °C; AAP: 105–110 °C; 4-OH: 184–186 °C
Distinct melting point enables identity verification vs. analogs
Literature values; verify with certificate of analysis
Melting point Physical characterization Quality control

Commercial Purity and QC Spectroscopic Markers

4-Formylantipyrine is commercially available at a standard assay of 97% (HPLC) from multiple reputable vendors including Sigma-Aldrich . The aldehyde functional group provides a specific QC marker—the characteristic ¹H NMR signal of the formyl proton at δ ~9.5–10.0 ppm and the IR carbonyl stretch at ~1660–1680 cm⁻¹—that enables direct quantification of purity and identity. By contrast, 4-aminoantipyrine requires titration-based assay (HClO₄) and 4-hydroxyantipyrine purity assessment is complicated by potential keto–enol tautomerism, making the aldehyde analog more analytically tractable for routine QC [1].

Commercial Purity & QC
Specification review
97% assay (HPLC); formyl ¹H NMR δ ~9.5–10, IR ~1660–1680 cm⁻¹
Unique aldehyde QC markers simplify purity/identity assessment
Spectroscopic fingerprint may reduce analytical ambiguity vs. amino/hydroxy analogs
Purity specification Procurement quality Aldehyde assay

4-Formylantipyrine: Application Scenarios vs. Analogs


Fluorescent Chemosensor for Cr³⁺ Detection

4-Formylantipyrine (FAP) selectively detects Cr³⁺ ions via fluorescence turn-on in CH₃OH:H₂O (1:9, v/v), while 4-aminoantipyrine (AAP) selectively detects Al³⁺ under identical conditions [1]. This orthogonal selectivity is dictated by the aldehyde vs. amino substituent at C4. Researchers developing Cr³⁺-specific sensors for environmental monitoring or biological imaging should select 4-formylantipyrine as the precursor, because substitution with 4-aminoantipyrine would produce an Al³⁺-responsive probe and fail to detect Cr³⁺.

Bis-Imine Pd Catalysts for Ethylene Oligomerization

Antipyrine-4-carboxaldehyde condenses with 4,4′-methylene bis-(2,6-dialkyl aniline) to form sterically modulated bis-imine ligands that, upon complexation with Pd(II), catalyze ethylene oligomerization to C4–C20 fractions at activities up to 1308 kg-oligomer mol-Pd⁻¹ bar⁻¹ h⁻¹ [2]. This imine-forming condensation is uniquely enabled by the aldehyde group; neither 4-aminoantipyrine nor antipyrine can participate in this ligation chemistry at C4. Industrial and academic catalyst development groups requiring tunable bis-imine Pd catalysts should source 4-formylantipyrine as the essential building block.

Antimicrobial Schiff Base Synthesis

4-Formylantipyrine exhibits intrinsic antibacterial activity with MICs of 32–128 µg/mL against S. aureus and E. coli, and the free aldehyde group serves as a derivatizable handle for Schiff base formation with primary amines to further optimize potency [3]. Medicinal chemistry programs aiming to develop novel antipyrine-based antibacterials should select 4-formylantipyrine over antipyrine (no reactive handle) or 4-aminoantipyrine (different reactivity profile), because the aldehyde enables rapid library synthesis through combinatorial condensation with diverse amine partners.

QC Identity Verification for Antipyrine Analogs

With a melting point of 162–165 °C, 4-formylantipyrine is clearly distinguishable from 4-aminoantipyrine (105–110 °C) and 4-hydroxyantipyrine (184–186 °C) by simple capillary melting point determination . The aldehyde proton signal (¹H NMR δ ~9.5–10.0) and carbonyl IR stretch (~1660–1680 cm⁻¹) further provide definitive spectroscopic identity confirmation. Procurement and QC departments managing inventories containing multiple antipyrine analogs can use these orthogonal physical and spectroscopic markers to prevent mix-ups during incoming material release, without requiring advanced chromatographic methods.

Application
Selection Property
Validation Focus
Cr³⁺-selective fluorescent sensors
Aldehyde-based selectivity over Al³⁺
Fluorescence response in mixed aqueous medium
Bis-imine Pd catalyst synthesis
Imine bond formation at C4 aldehyde
Oligomerization activity and selectivity
Antimicrobial Schiff base library
Derivatizable aldehyde for combinatorial condensation
MIC against target strains
QC identity confirmation
Distinct melting point and spectroscopic markers
Rapid verification vs. amino/hydroxy analogs
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